molecular formula C29H33NO6S B11065876 [1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone

[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone

Cat. No.: B11065876
M. Wt: 523.6 g/mol
InChI Key: JPKKFYWHIJARDJ-UHFFFAOYSA-N
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Description

[1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][2-METHOXY-4-(METHYLSULFANYL)PHENYL]METHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and benzyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][2-METHOXY-4-(METHYLSULFANYL)PHENYL]METHANONE involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

    Temperature Control: Maintaining optimal temperatures during each reaction step to ensure high efficiency.

    Catalyst Selection: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The isoquinoline moiety is known to interact with various receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][2-METHOXY-4-(METHYLSULFANYL)PHENYL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H33NO6S

Molecular Weight

523.6 g/mol

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxy-4-methylsulfanylphenyl)methanone

InChI

InChI=1S/C29H33NO6S/c1-32-24-10-7-18(14-26(24)34-3)13-23-22-17-28(36-5)27(35-4)15-19(22)11-12-30(23)29(31)21-9-8-20(37-6)16-25(21)33-2/h7-10,14-17,23H,11-13H2,1-6H3

InChI Key

JPKKFYWHIJARDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)SC)OC)OC)OC)OC

Origin of Product

United States

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